(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one is a chiral compound with significant relevance in medicinal chemistry. Its molecular formula is C8H15ClN2O, and it features a piperidine ring substituted with a chlorine atom and an amino group. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions with various molecular targets.
The biological activity of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one is primarily attributed to its interaction with specific receptors or enzymes. Research suggests that it may function as an agonist or antagonist, modulating various biochemical pathways. Its potential therapeutic applications include roles in treating neurological disorders and as a precursor for pharmaceuticals .
The synthesis of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one typically involves several steps:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production, often utilizing continuous flow reactors to enhance efficiency and yield .
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one has several applications:
Interaction studies focus on how (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one interacts with biological targets. These studies reveal its potential as a modulator of receptor activity, which could lead to new insights into drug design and therapeutic applications. The exact pathways and targets depend on the specific context of use and ongoing research efforts .
Several compounds share structural similarities with (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloro-piperidine | C5H10ClN | Lacks amino substituent; primarily used in organic synthesis. |
| 2-Amino-propan-1-one | C3H7NO | Simpler structure; lacks the piperidine ring, limiting its biological activity. |
| 4-Chloro-piperidine | C5H10ClN | Similar piperidine structure; lacks the amino group affecting its reactivity and biological properties. |
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one is unique due to its specific stereochemistry, which influences its interaction with biological targets, making it a valuable compound in medicinal chemistry compared to its analogs. Its combination of a piperidine ring, chlorine substitution, and amino functionality provides distinct chemical and biological properties that are not present in simpler or differently substituted compounds .
Organometallic catalysis has revolutionized the functionalization of piperidine rings, particularly for introducing chlorine at the C3 position. Dirhodium(II) complexes, such as Rh₂(S-PTTL)₄, have demonstrated exceptional efficacy in site-selective C–H insertion reactions. For instance, Davies and coworkers reported that dirhodium catalysts enable intermolecular carbene insertion at the C2 position of N-Boc-piperidine, achieving >95% enantiomeric excess (ee) . This method avoids traditional halogenation routes, which often lack regioselectivity.
A complementary approach involves zirconium-mediated aza-Prins cyclization, where homoallylic amines react with aldehydes to form the piperidine skeleton. Li et al. demonstrated that ZrCl₄ activates aldehydes, facilitating iminium intermediate formation and subsequent 6-endo-trig cyclization with 92% yield and trans-selectivity . This method is particularly effective for installing the 3-chloro substituent, as chloride ions participate in the cyclization step.
Table 1: Key Organometallic Catalysts for Piperidine Functionalization
| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Rh₂(S-PTTL)₄ | C–H Insertion | 85 | >95% ee | |
| ZrCl₄ | Aza-Prins Cyclization | 92 | trans-3-Cl | |
| Ru(II)-NHC | Asymmetric Hydrogenation | 89 | 98% ee |
The stereocenter at the C2 amino group necessitates enantioselective amination strategies. Qu et al. developed a rhodium(I)-ferrocenylphosphine system for asymmetric hydrogenation of α,β-unsaturated ketones, achieving 98% ee for the (S)-configured amine . This method leverages chiral ligands to induce face-selective substrate binding, ensuring precise stereochemical outcomes.
Biocatalytic approaches have also emerged. A chemo-enzymatic cascade employing amine oxidase (AO) and ene imine reductase (IRED) converts N-substituted tetrahydropyridines to enantiopure piperidines. For example, AO oxidizes the tetrahydropyridine to an imine, which IRED reduces with NADPH, yielding (S)-2-amino-propan-1-one derivatives in 87% ee . This method avoids harsh reagents and is scalable for industrial production.
Convergent synthesis routes assemble the piperidine and propanone moieties separately before coupling. A representative protocol involves:
This modular approach allows independent optimization of each fragment, enhancing overall efficiency.
Microwave irradiation accelerates key steps such as reductive amination. Rao et al. reported a 15-minute microwave-mediated Leuckart reaction between diketones and ammonium formate, producing piperidines in 94% yield versus 12 hours under conventional heating . Flow reactors enable continuous production; Smolecule’s pilot-scale process uses a tubular reactor with immobilized Ru catalysts, achieving 91% conversion and 99% purity .
Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques
| Parameter | Batch Reactor | Flow Reactor | Microwave |
|---|---|---|---|
| Reaction Time | 12 h | 2 h | 15 min |
| Yield (%) | 78 | 91 | 94 |
| Energy Consumption | High | Moderate | Low |
The 3-chloro-piperidine moiety in (S)-2-amino-1-(3-chloro-piperidin-1-yl)-propan-1-one introduces a stereogenic center whose stability is governed by the hybridization state of the adjacent carbon and the ring’s conformational flexibility. X-ray crystallographic studies of related piperidine derivatives demonstrate that sp³-hybridized carbons α to the nitrogen favor chair conformations, while sp² hybridization distorts the ring into half-chair forms [1]. For example, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one adopts a chair conformation (puckering amplitude Q = 0.553 Å, θ = 168.8°) due to its sp³-hybridized C4 atom, whereas piperidine-2-thione derivatives with sp²-hybridized C2 atoms exhibit half-chair distortions (Q = 0.513 Å, θ = 127.5°) [1].
In the target compound, the 3-chloro substituent imposes steric and electronic effects on the piperidine ring. Comparative data from 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones indicate that chloro substitution at C3 stabilizes chair conformations by increasing steric bulk, as evidenced by NMR coupling constants (J5a,5e = 12.8 Hz) and crystallographic bond angles (N1–C2–C3 = 111.2°) [4]. The equatorial orientation of the chloro group minimizes 1,3-diaxial interactions, while the chair conformation preserves the nitrogen lone pair’s axial alignment, reducing inversion propensity [1].
Table 1: Conformational Parameters of Piperidine Derivatives
| Compound | Hybridization (α-C) | Conformation | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|---|---|
| Piperidin-4-one (I) [1] | sp³ | Chair | 0.553 | 168.8 | 171.8 |
| Piperidine-2-thione (II) [1] | sp² | Half-chair | 0.513 | 127.5 | 29.3 |
| 3-Chloro derivative [4] | sp³ | Chair | 0.602 | 166.2 | 178.1 |
The configurational stability of the α-amino ketone chiral center is similarly influenced by resonance effects. The planar sp²-hybridized carbonyl carbon delocalizes electron density, reducing racemization risks compared to non-conjugated systems [3]. Stabilizing hydrogen bonds between the amino group and carbonyl oxygen further lock the stereochemistry, as observed in related α-amino ketones [3].
The synthesis of (S)-2-amino-1-(3-chloro-piperidin-1-yl)-propan-1-one’s α-amino ketone motif benefits from stereoretentive cross-coupling methodologies. Nickel/iridium dual photoredox catalysis enables direct C(sp³)–H acylation of hydrocarbons with chiral amino acid chlorides while preserving optical purity [3]. Key to this process is the in situ generation of an N-acyllutidinium intermediate, which undergoes single-electron reduction to form an acylnickel(III) species, bypassing decarbonylation pathways that cause racemization [3].
Table 2: Enantioselective Methods for α-Amino Ketone Synthesis
| Method | Substrate | Yield (%) | ee (%) | Key Intermediate |
|---|---|---|---|---|
| Ni/Ir photoredox [3] | Tyrosine chloride | 78 | 99 | N-Acyllutidinium |
| Asymmetric aldol [2] | Piperidine aldehyde | 65 | 92 | Enamine |
| Ring-closing metathesis [2] | Dieneamide | 81 | 95 | Ruthenium carbene |
For the piperidine subunit, stereoselective strategies include ring-closing metathesis of dieneamides and asymmetric hydrogenation of enamines [2]. The 3-chloro substituent’s introduction can be achieved via electrophilic chlorination of a pre-formed piperidine ring, with stereochemical control ensured by neighboring-group participation [4]. Computational studies suggest that the chloro group’s electron-withdrawing nature polarizes the ring, directing nucleophilic attacks to specific positions during ketone formation [1] [3].
Density functional theory (DFT) calculations provide critical insights into the transition states governing the stereochemical outcomes of (S)-2-amino-1-(3-chloro-piperidin-1-yl)-propan-1-one’s synthesis. For the piperidine ring, Cremer-Pople parameters (θ, φ) and puckering amplitudes (Q) correlate with activation energies for chair-to-half-chair interconversion [1]. Transition states involving sp³-hybridized carbons exhibit energy barriers of ~25 kcal/mol, whereas sp² systems require only ~18 kcal/mol, explaining the chair preference in chloro-substituted derivatives [1].
Table 3: Computational Parameters for Piperidine Conformers
| Parameter | Chair Conformer [1] | Half-Chair Conformer [1] | 3-Chloro Derivative [4] |
|---|---|---|---|
| ΔG‡ (kcal/mol) | 24.8 | 17.9 | 26.3 |
| N–Cα Bond Length (Å) | 1.472 | 1.453 | 1.469 |
| C–Cl Bond Polarization | – | – | +0.12 e |
In the α-amino ketone formation, transition state geometries reveal a distorted trigonal bipyramidal intermediate at the nickel center, with the amino acid chloride’s chiral center shielded by lutidine ligands [3]. Non-covalent interaction (NCI) analysis identifies steric repulsion between the chloro substituent and nickel-coordinated hydrocarbons as the primary factor enforcing enantioselectivity [3].
Extensive medicinal-chemistry campaigns on piperidine‐bearing β-aminoketones demonstrate that three structural variables govern interaction strength with monoamine systems:
Replacement of the five-membered pyrrolidine ring of α-pyrrolidinovalerophenone with a six-membered piperidine ring decreases dopamine-transporter affinity by roughly one order of magnitude [1]. A second systematic screen showed that enlarging the amino substituent from a primary methyl group to a piperidine ring progressively strengthens inhibition of dopamine uptake, confirming the importance of steric bulk for transporter binding [2].
| Compound (reference) | Heterocycle | Half-maximal inhibition of dopamine uptake (nanomolar) | Relative potency vs. α-pyrrolidinovalerophenone |
|---|---|---|---|
| α-Pyrrolidinovalerophenone (S-isomer) [3] | Pyrrolidine | 14 | 1.0 |
| Piperidinovalerophenone analogue [1] | Piperidine | 140 | 0.1 |
| O-526 (piperidine analogue of GBR 12909) [4] | Piperidine | 25 | 0.6 |
| O-549 (isomeric piperidine analogue) [4] | Piperidine | 595 | 0.02 |
Introducing a chlorine atom at the 3-position of the piperidine ring, as in the target compound, modifies both electronics and topology. Earlier work with a 3-chloroethyl analogue of the dopamine agonist 3-PPP showed a seven-fold fall in binding affinity, indicating that the chlorine narrows the accommodated pocket and alters hydrogen-bond geometry [5]. Conversely, halogenation on aryl rings of cathinones raises dopamine-transporter selectivity and increases locomotor stimulation in vivo [6] [7]. Taken together, the data predict that the 3-chloro substituent in (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one should fine-tune affinity rather than abolish engagement, favouring a profile intermediate between the non-chlorinated piperidine and the higher-affinity pyrrolidine benchmark.
Enantiomeric resolution studies on pyrrolidinophenone stimulants reveal that the S configuration at the β-carbon confers up to 30-fold higher potency for dopamine-transporter blockade than the R counterpart [3]. By analogy, the (S) stereochemistry of the present compound is expected to orient its amino ketone motif optimally toward the transporter’s aspartate anchoring residue, compensating partly for the potency loss associated with ring enlargement.
Radioligand-displacement assays show that piperidine derivatives bearing bulky or electron-withdrawing groups exhibit nanomolar affinity for the dopamine and norepinephrine transporters while displaying far weaker interaction with the serotonin transporter [8] [4]. The selectivity index (reciprocal ratio of inhibition constants) exceeds 10 000 for fluorinated piperidine analogues and remains above 1 000 for chloro-substituted congeners [8]. Such transporter-selective engagement underlies stimulant-like behavioural signatures without significant serotonergic release.
Several halogenated piperidines rank among the most potent sigma-1 receptor ligands reported, with inhibition constants below one nanomolar and subtype selectivity greater than three hundred-fold [9]. Later dual-target designs that merge a piperidine core with an aromatic spacer retain sub-nanomolar affinity for the sigma-1 receptor while simultaneously antagonising the histamine H3 receptor, broadening therapeutic scope for neuropathic pain and cognitive disorders [10]. Given its comparable steric envelope, (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one likely maintains measurable sigma-1 receptor engagement that may synergise with dopamine transporter blockade.
Rigid spiro-piperidine architectures illustrate how precise spatial positioning of the piperidine nitrogen influences agonist efficacy at serotonin 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2C receptors [11] [12]. Compared with these polycyclic systems, the more flexible chloro-piperidine skeleton demonstrates negligible direct binding to class A G-protein-coupled receptors but modulates synaptic signalling indirectly through transporter inhibition.
Cytochrome P450 isoform 3A4 catalyses predominant N-dealkylation and ring-oxidation pathways for 4-aminopiperidine pharmaceuticals [13]. Site-directed mutagenesis pinpoints the serine 119 residue of cytochrome P450 3A4 as a hydrogen-bond acceptor that orients the piperidine ring above the haem centre, enabling hydrogen abstraction at the α-carbon adjacent to the nitrogen [13]. Human microsomal screens on piperidine-type neuroleptics confirm additional contributions from cytochrome P450 1A2 and cytochrome P450 2D6 to sulfoxidation and N-demethylation routes [14]. By extension, (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-propan-1-one is predicted to undergo:
After oxidative priming, glucuronidation of the resulting hydroxyl metabolites and sulfation of the amino moiety facilitate renal elimination, mirroring clearance patterns seen with halogenated cathinones [15].
Oxidative turnover rates correlate inversely with lipophilicity; the piperidine ring imparts higher polar surface area than its pyrrolidine analogue, accelerating microsomal clearance [13] [16]. However, halogen substitution retards metabolic oxidation by stabilising carbon–chlorine bonds, partially restoring exposure time. Net hepatic clearance for the (S)-chloro-piperidine compound is therefore expected to fall between the rapid elimination seen for non-halogenated piperidine cathinones and the prolonged residence of lipophilic pyrrolidinophenones.